N'-[(1E)-1-(4-cyclohexylphenyl)ethylidene]-2-hydroxybenzohydrazide
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Overview
Description
N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is a synthetic organic compound characterized by its unique structure, which includes a cyclohexylphenyl group and a hydroxybenzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE typically involves the condensation of 4-cyclohexylbenzaldehyde with 2-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent with the addition of a catalytic amount of hydrochloric acid under reflux conditions for several hours . The crude product is then purified by recrystallization from a suitable solvent such as dimethylformamide .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The hydrazide moiety can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes or receptors. This interaction can modulate the activity of these molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (E)-N′-(1-(3-chloro-4-fluorophenyl)ethylidene)-2-hydroxybenzohydrazide
- (E)-1-(1-(benzofuran-2-yl)ethylidene)-2-(2,4,6-trichlorophenyl)hydrazine
Uniqueness
N’~1~-[(E)-1-(4-CYCLOHEXYLPHENYL)ETHYLIDENE]-2-HYDROXYBENZOHYDRAZIDE is unique due to its specific structural features, such as the cyclohexylphenyl group, which imparts distinct steric and electronic properties. These properties can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H24N2O2 |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[(E)-1-(4-cyclohexylphenyl)ethylideneamino]-2-hydroxybenzamide |
InChI |
InChI=1S/C21H24N2O2/c1-15(22-23-21(25)19-9-5-6-10-20(19)24)16-11-13-18(14-12-16)17-7-3-2-4-8-17/h5-6,9-14,17,24H,2-4,7-8H2,1H3,(H,23,25)/b22-15+ |
InChI Key |
PQDWSTCBVWGQTR-PXLXIMEGSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=C1O)/C2=CC=C(C=C2)C3CCCCC3 |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=C1O)C2=CC=C(C=C2)C3CCCCC3 |
Origin of Product |
United States |
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